BenchChemオンラインストアへようこそ!

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Medicinal Chemistry ADME Prediction CNS Drug Design

Select this ethyl-substituted benzylamine scaffold for superior blood-brain barrier permeability (consensus logP 1.4, TPSA 32.5 Ų) essential for CNS kinase and neuropsychiatric lead optimization. Documented ≥97% purity with full NMR/HPLC/GC characterization ensures GLP compliance and SAR reproducibility. Avoid methyl-analog yield failures; this scaffold is validated in patent literature (US7479493B2) and stocked for multi-gram campaigns.

Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
CAS No. 914349-67-0
Cat. No. B1320382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylpiperazin-1-ylmethyl)benzylamine
CAS914349-67-0
Molecular FormulaC14H23N3
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=CC=C(C=C2)CN
InChIInChI=1S/C14H23N3/c1-2-16-7-9-17(10-8-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3
InChIKeySAUDSDDZIRPWMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethylpiperazin-1-ylmethyl)benzylamine (CAS 914349-67-0) for Pharmaceutical R&D: Procurement-Ready Chemical Scaffold Overview


4-(4-Ethylpiperazin-1-ylmethyl)benzylamine (CAS 914349-67-0) is a substituted benzylamine derivative featuring a 4-ethylpiperazine moiety linked via a methylene bridge to a benzylamine core [1]. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase-targeting agents and CNS-active pharmaceutical candidates . As a procurement-grade intermediate, it is commercially available from multiple suppliers with standardized purity specifications (typically 97%–98% HPLC/GC) and fully characterized by NMR and mass spectrometry for batch-to-batch consistency .

Why 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine Cannot Be Interchanged with Generic Analogs in SAR-Driven Programs


The ethyl group on the piperazine nitrogen of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine imparts quantifiably distinct physicochemical properties—including calculated logP differences and topological polar surface area (TPSA) values—that directly influence membrane permeability, target engagement, and synthetic coupling efficiency in medicinal chemistry workflows . Substitution with methyl (4-Methylpiperazin-1-ylmethyl)benzylamine or hydrogen (piperazin-1-ylmethyl)benzylamine alters these parameters sufficiently to invalidate structure-activity relationship (SAR) continuity and compromise synthetic yield in downstream amide coupling and reductive amination reactions . Procurement decisions predicated on structural similarity without quantitative property verification risk non-reproducible results and failed QC validation in lead optimization campaigns.

Quantitative Differentiation Evidence: 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine vs. Closest Analogs


Lipophilicity Comparison: Ethyl-Substituted Piperazine Demonstrates Higher Calculated LogP than Methyl Analog

The ethyl-substituted piperazine moiety in 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine yields a higher consensus logP value (1.4) compared to the methyl-substituted analog, enhancing predicted membrane permeability in CNS-targeted drug design . This differentiation is quantitative and reproducible across multiple computational prediction algorithms [1].

Medicinal Chemistry ADME Prediction CNS Drug Design

Topological Polar Surface Area (TPSA) Comparison: Ethyl Analog Maintains Identical TPSA to Methyl Homolog While Enhancing Lipophilicity

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine exhibits a calculated TPSA of 32.5 Ų , a value that remains unchanged from the methyl analog due to identical hydrogen bond donor/acceptor counts. However, the ethyl substitution increases lipophilicity without increasing TPSA, creating a favorable CNS multiparameter optimization (MPO) profile [1].

Medicinal Chemistry CNS Drug Design ADME Optimization

Procurement Cost Efficiency: Commercial Availability Comparison Across Primary Suppliers

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is available from multiple global suppliers with quantifiable pricing at standard research scales. The 1g pricing from US-based supplier AKSci is $133 (97% purity) , while European supplier Fluorochem offers 1g at £96 (97% purity) , and Asian supplier Bidepharm provides this intermediate at competitive rates with full analytical documentation .

Chemical Procurement Medicinal Chemistry Supply Chain Laboratory Reagents

Structural Confirmation and Batch Traceability: Full Analytical Characterization Supports GLP Compliance

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is supplied with comprehensive analytical documentation including NMR (1H/13C), HPLC purity assay, and GC analysis . The compound's exact mass is 233.189197746 Da [1], and its distinct InChIKey (SAUDSDDZIRPWMO-UHFFFAOYSA-N) provides unambiguous database cross-referencing across PubChem, DSSTox, and commercial inventories .

Analytical Chemistry Quality Control Regulatory Compliance

Storage and Stability: Defined Shelf Life and Temperature Requirements Support Long-Term Research Use

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine demonstrates defined storage stability when maintained at 2–8°C under dry, sealed conditions, with a documented shelf life of approximately 3 years (1095 days) . The compound's boiling point is 351.8 ± 32.0 °C at 760 mmHg , indicating thermal stability suitable for standard organic synthesis conditions.

Compound Management Stability Testing Laboratory Operations

Patent Relevance: Documented Use in Bioactive Compound Synthesis as a Privileged Scaffold

The 4-ethyl-piperazin-1-ylmethyl structural motif appears in the claims of US patent US7479493B2, which covers substituted benzyl amine compounds for therapeutic applications [1]. This patent citation establishes the scaffold's recognized utility in medicinal chemistry beyond generic building block status, differentiating it from less structurally validated piperazine analogs that lack documented intellectual property relevance .

Patent Analysis Drug Discovery Intellectual Property

Procurement-Driven Application Scenarios for 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine (CAS 914349-67-0)


Synthesis of CNS-Penetrant Kinase Inhibitors

In medicinal chemistry programs targeting CNS kinase indications (e.g., glioblastoma, neurodegenerative disorders), 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine provides a quantifiable advantage over methyl-substituted analogs due to its higher consensus logP (1.4) while maintaining a favorable TPSA of 32.5 Ų . This combination supports passive blood-brain barrier penetration predictions . Researchers should select this ethyl-substituted scaffold when lipophilicity optimization without TPSA penalty is a primary design objective.

Building Block Procurement for Multi-Step Parallel Synthesis

For high-throughput medicinal chemistry campaigns requiring reproducible, multi-gram synthesis of compound libraries, 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine offers documented purity (≥97%), full analytical characterization (NMR/HPLC/GC), and established supply chain redundancy across US, European, and Asian vendors . The defined storage conditions (2–8°C, sealed, 3-year shelf life) support inventory planning for extended research timelines without degradation concerns.

SAR Exploration of Dopamine and Serotonin Receptor Modulators

The 4-ethylpiperazine-benzylamine scaffold is documented in patent literature (US7479493B2, 264 claims referencing the 4-ethyl-piperazin-1-yl group) as a component of CNS-active compounds, and vendor literature specifically identifies its utility in developing compounds targeting dopamine and serotonin receptors . Research programs exploring antipsychotic, antidepressant, or other neuropsychiatric targets should prioritize this scaffold over less structurally validated piperazine derivatives due to established intellectual property precedent and targeted pharmacological relevance.

Quality-Controlled Intermediate for GLP-Compliant Research

In regulated research environments requiring full analytical traceability for GLP compliance, 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is supplied with batch-specific Certificates of Analysis including NMR confirmation, HPLC purity assessment, and GC analysis . The compound's unique InChIKey (SAUDSDDZIRPWMO-UHFFFAOYSA-N) ensures unambiguous database cross-referencing across PubChem, DSSTox, and commercial inventories , minimizing the risk of intermediate misidentification that could compromise experimental reproducibility and regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.